molecular formula C54H90N6O18 B1682140 Valinomycin CAS No. 2001-95-8

Valinomycin

Cat. No. B1682140
CAS RN: 2001-95-8
M. Wt: 1111.3 g/mol
InChI Key: FCFNRCROJUBPLU-DNDCDFAISA-N
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Description

Valinomycin is a naturally occurring dodecadepsipeptide used in the transport of potassium and as an antibiotic . It is obtained from the cells of several Streptomyces species, S. fulvissimus being a notable one . It is a member of the group of natural neutral ionophores because it does not have a residual charge .


Synthesis Analysis

Valinomycin is a nonribosomal peptide that was discovered from Streptomyces in 1955 . The valinomycin biosynthetic gene cluster has been characterized in two independent isolates . The DNA sequences representing the valinomycin gene cluster are highly conserved among all eight environmental strains .


Molecular Structure Analysis

Valinomycin consists of enantiomers D- and L-valine (Val), D- alpha-hydroxyisovaleric acid, and L- lactic acid . Structures are alternately bound via amide and ester bridges . It is composed of 3 moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid linked alternately to form a 36-membered ring .


Chemical Reactions Analysis

Valinomycin acts as a nonmetallic isoforming agent in potassium selective electrodes . This ionophore is used to study membrane vesicles, where it may be selectively applied by experimental design to reduce or eliminate the electrochemical gradient across a membrane .


Physical And Chemical Properties Analysis

Valinomycin is a dodecadepsipeptide, that is, it is made of twelve alternating amino acids and esters to form a macrocyclic molecule . The twelve carbonyl groups are essential for the binding of metal ions, and also for solvation in polar solvents .

Scientific Research Applications

  • Biochemical Studies

    • Valinomycin is commonly used as a tool in biochemical studies . It functions as a potassium-specific transporter and facilitates the movement of potassium ions through lipid membranes .
  • Antibiotic

    • Valinomycin is a naturally occurring dodecadepsipeptide used as an antibiotic . It is obtained from the cells of several Streptomyces species .
  • Potassium Selective Electrodes

    • Valinomycin acts as a nonmetallic isoforming agent in potassium selective electrodes .
  • Treatment of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

    • Valinomycin was reported to be a potent agent against SARS-CoV in infected Vero E6 cells .
  • Drug Delivery Systems

    • Future research directions might include the development of efficient Valinomycin delivery systems for precisely targeted treatments .
  • Production of Valinomycin Derivatives

    • Another potential application could be the generation of Valinomycin analogs/derivatives with low cellular toxicity .
  • Structural Characterization and Biogenesis Studies

    • Valinomycin is a nonribosomal peptide that was discovered from Streptomyces in 1955 . Over the past more than six decades, it has received continuous attention due to its special chemical structure and broad biological activities . It has been used in diverse studies ranging from structural characterization, biogenesis, and bioactivity to the identification of biosynthetic gene clusters and heterologous biosynthesis .
  • Heterologous Production and Cell-free Biosynthesis

    • Future research directions might include high-yielding production of Valinomycin using an easy, inexpensive, and sustainable way . This could involve heterologous production and cell-free biosynthesis .
  • Natural Neutral Ionophores

    • Valinomycin is a member of the group of natural neutral ionophores because it does not have a residual charge . It consists of enantiomers D- and L-valine (Val), D- alpha-hydroxyisovaleric acid, and L- lactic acid . Structures are alternately bound via amide and ester bridges .
  • Potassium-specific Transporter

    • Valinomycin functions as a potassium-specific transporter and facilitates the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient .
  • Nonmetallic Isoforming Agent

    • Valinomycin acts as a nonmetallic isoforming agent in potassium selective electrodes .
  • Agent against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

    • Valinomycin was recently reported to be the most potent agent against severe acute respiratory-syndrome coronavirus (SARS-CoV) in infected Vero E6 cells .

Safety And Hazards

Valinomycin is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Future Directions

While numerous studies have revealed that the effect of valinomycin on cells is primarily due to the dissipation of membrane potential, inhibition of protein synthesis at the level of elongation was proven to be another mode of action of valinomycin . This opens up new avenues for future research and development of valinomycin .

properties

IUPAC Name

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m0/s1
Source PubChem
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InChI Key

FCFNRCROJUBPLU-DNDCDFAISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C
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Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C
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Molecular Formula

C54H90N6O18
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DSSTOX Substance ID

DTXSID9041150
Record name Valinomycin
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Molecular Weight

1111.3 g/mol
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Physical Description

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998), Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline]
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Solubility

Insoluble in water, Soluble in petroleum ether
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Product Name

Valinomycin

Color/Form

Shiny rectangular plates

CAS RN

2001-95-8
Record name VALINOMYCIN
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Melting Point

374 °F (EPA, 1998), 190 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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